Sub-Nanomolar Potency: AZ7976 Demonstrates a >100-Fold Improvement in Human RXFP1 Agonism over ML290
AZ7976 exhibits sub-nanomolar potency as an allosteric agonist of the human RXFP1 receptor, with a pEC50 value greater than 10.5 (equivalent to an EC50 < 0.316 nM) [1]. This is a significant advancement over the first-in-class small molecule ML290, which has a reported EC50 of 94 nM (pEC50 7.03) [2]. The quantified difference represents an over 100-fold increase in potency, establishing AZ7976 as a more potent tool compound for investigating RXFP1-mediated signaling pathways.
| Evidence Dimension | Potency at human RXFP1 receptor (cAMP accumulation) |
|---|---|
| Target Compound Data | pEC50 > 10.5 (EC50 < 0.316 nM) [1] |
| Comparator Or Baseline | ML290: EC50 = 94 nM (pEC50 7.03) [2] |
| Quantified Difference | > 100-fold improvement in potency for AZ7976 |
| Conditions | CHO-K1 cells expressing human RXFP1, cAMP assay |
Why This Matters
Higher potency allows for the use of lower compound concentrations in assays, minimizing off-target effects and solvent-related artifacts, which is critical for generating robust and reproducible in vitro data.
- [1] Granberg, K. L., et al. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists. Journal of Medicinal Chemistry, 2024, 67(6), 4442-4462. View Source
- [2] Guide to Pharmacology. ML290 Ligand Activity Chart. View Source
